S-(-)-Lisuride is derived from ergot alkaloids, which are naturally occurring compounds produced by the fungus Claviceps purpurea. The compound is classified as a small molecule and falls under several categories: it is a neurotransmitter agent, a prolactin inhibitor, and a serotonergic drug. Its chemical taxonomy places it within the broader class of organic compounds known as indoloquinolines, which are characterized by their fused ring structures .
The synthesis of S-(-)-Lisuride was first reported in 1960 by Zikán and Semonský. The process involves several key steps:
The detailed synthetic pathway includes specific reagents and conditions that facilitate the formation of the desired stereochemistry inherent in S-(-)-Lisuride .
The molecular formula for S-(-)-Lisuride is , with a molecular weight of approximately 338.4 g/mol. Its structure features multiple rings characteristic of ergoline derivatives:
The structural representation can be visualized using various cheminformatics tools that depict its three-dimensional conformation .
S-(-)-Lisuride undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism of action for S-(-)-Lisuride involves several key processes:
S-(-)-Lisuride exhibits a range of physical and chemical properties:
These properties influence its bioavailability and pharmacokinetic profile .
S-(-)-Lisuride has several important applications in medicine:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0